molecular formula C19H18O4 B270587 3-{SPIRO[BICYCLO[2.2.1]HEPTANE-2,3'-[1,5]DIOXAN]-5-EN-6'-YL}-4H-CHROMEN-4-ONE

3-{SPIRO[BICYCLO[2.2.1]HEPTANE-2,3'-[1,5]DIOXAN]-5-EN-6'-YL}-4H-CHROMEN-4-ONE

Cat. No.: B270587
M. Wt: 310.3 g/mol
InChI Key: RUCWEYBMCQHPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5’-[1,3]dioxane) is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a chromenone moiety fused with a bicyclo[2.2.1]heptene ring system, which is further connected to a dioxane ring. The intricate structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

3-spiro[1,3-dioxane-5,5//'-bicyclo[2.2.1]hept-2-ene]-2-ylchromen-4-one

InChI

InChI=1S/C19H18O4/c20-17-14-3-1-2-4-16(14)21-9-15(17)18-22-10-19(11-23-18)8-12-5-6-13(19)7-12/h1-6,9,12-13,18H,7-8,10-11H2

InChI Key

RUCWEYBMCQHPJC-UHFFFAOYSA-N

SMILES

C1C2CC3(C1C=C2)COC(OC3)C4=COC5=CC=CC=C5C4=O

Canonical SMILES

C1C2CC3(C1C=C2)COC(OC3)C4=COC5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5’-[1,3]dioxane) typically involves a multi-step process. One common approach is the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be carried out under mild conditions using an organocatalyst to achieve high enantioselectivity . The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can be advantageous for large-scale production, as they allow for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

2’-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5’-[1,3]dioxane) can undergo various types of chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2’-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5’-[1,3]dioxane) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5’-[1,3]dioxane) involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5’-[1,3]dioxane) apart is its unique combination of a chromenone moiety, a bicyclo[2.2.1]heptene ring system, and a dioxane ring. This unique structure imparts specific chemical and biological properties that are not found in simpler or less complex compounds.

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